Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate
Overview
Description
Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . This compound is characterized by its benzoate ester structure, which includes a methoxy group and a 2-methylprop-2-en-1-yl ether substituent on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate typically involves multi-step reactions. One common method includes the following steps :
N-methylpyrrolidinone: The initial step involves heating the reactants in N-methylpyrrolidinone for 7 hours.
Formic Acid: The intermediate product is then treated with 90% formic acid and heated for 3 hours.
Sodium Hydroxide: Finally, the product is neutralized with sodium hydroxide.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted benzoates.
Scientific Research Applications
Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with cellular receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: Similar structure but lacks the 2-methylprop-2-en-1-yl ether group.
Ethyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of the 2-methylprop-2-en-1-yl ether group
Uniqueness
Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate is unique due to its specific ether substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 4-(2-methylprop-2-enoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)8-15-11-6-4-10(5-7-11)12(13)14-3/h4-7H,1,8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYFQDPXNFYEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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